3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine
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Overview
Description
3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the third position and a 4-ethylpiperazin-1-yl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-ethylpiperazine under specific conditions. One common method includes:
Starting Materials: 3-chloropyridazine and 4-ethylpiperazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the mixture being heated to reflux for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridazines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Scientific Research Applications
3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.
Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Utilized in the synthesis of more complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridazine: Lacks the 4-ethylpiperazin-1-yl group, making it less complex.
6-(4-Ethylpiperazin-1-yl)pyridazine: Does not have the chlorine atom at the third position.
Pyridazine Derivatives: Various derivatives with different substituents at the third and sixth positions.
Uniqueness
3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine is unique due to the combination of the chlorine atom and the 4-ethylpiperazin-1-yl group, which imparts distinct chemical properties and potential biological activities. This combination makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-chloro-6-(4-ethylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-2-14-5-7-15(8-6-14)10-4-3-9(11)12-13-10/h3-4H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEFLTGFZFWPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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